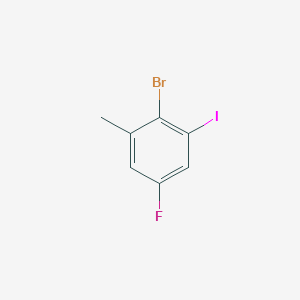

2-Bromo-5-fluoro-1-iodo-3-methylbenzene

Description

Significance in Modern Organic Synthesis and Chemical Research

Polyhalogenated aromatic compounds are pivotal intermediates in the synthesis of a wide array of valuable molecules, including pharmaceuticals, agrochemicals, and advanced materials. nih.govncert.nic.in The presence of multiple halogen substituents on an aromatic ring allows for selective functionalization through various cross-coupling reactions, enabling the precise construction of intricate molecular frameworks. acs.org Aromatic compounds, in general, are fundamental to medicinal chemistry, providing rigid scaffolds that are crucial for binding to biological targets. nih.gov The ability to introduce different halogens at specific positions on a benzene (B151609) ring offers a powerful tool for modulating the biological activity and physical properties of molecules.

Overview of Complex Halogenation Patterns in Aromatic Systems

The introduction of multiple and different halogen atoms onto an aromatic ring presents a significant synthetic challenge due to issues of regioselectivity. The directing effects of existing substituents on the ring play a crucial role in determining the position of subsequent halogenation. nih.gov The controlled, regioselective synthesis of polyhalogenated arenes is a key area of research, as it unlocks access to a vast chemical space of novel compounds with potentially unique properties. organic-chemistry.orgacs.org The development of methods for the regioselective (di)halogenation of aromatic compounds is essential for expanding the library of available building blocks for organic synthesis. nih.gov

Research Trajectory for 2-Bromo-5-fluoro-1-iodo-3-methylbenzene within Polyhalogenated Arenes

While specific research on this compound is not extensively documented in publicly available literature, its structure places it firmly within the ongoing research trend of utilizing highly functionalized and polyhalogenated aromatic compounds as versatile synthetic intermediates. rsc.org The unique arrangement of bromo, fluoro, and iodo substituents, along with a methyl group, offers multiple points for selective chemical modification. Research in this area is increasingly focused on the development of site-selective cross-coupling reactions that can differentiate between different halogen atoms on the same aromatic ring. nih.govacs.org The presence of iodine, bromine, and fluorine allows for a hierarchical reactivity, where the more reactive carbon-iodine and carbon-bromine bonds can be selectively functionalized while leaving the more stable carbon-fluorine bond intact. This positions compounds like this compound as valuable precursors for the synthesis of complex, polysubstituted aromatic molecules with potential applications in medicinal chemistry and materials science. gneechem.com

Properties of this compound

| Property | Value |

| Molecular Formula | C7H5BrFI |

| Molecular Weight | 314.92 g/mol |

| IUPAC Name | This compound |

| CAS Number | 1627894-17-0 |

Spectroscopic Data (Predicted)

Due to the lack of specific experimental data for this compound, the following spectroscopic characteristics are predicted based on the analysis of similar halogenated toluene (B28343) derivatives.

¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group protons. The chemical shifts and coupling patterns of the aromatic protons would be influenced by the electronic effects of the three different halogen substituents and the methyl group.

¹³C NMR Spectroscopy : The carbon NMR spectrum would display unique resonances for each of the seven carbon atoms in the molecule. The chemical shifts of the carbon atoms directly bonded to the halogens would be significantly affected by the electronegativity and size of the respective halogen.

Mass Spectrometry : The mass spectrum would exhibit a characteristic molecular ion peak (M+) at m/z 314.92. The isotopic pattern of the molecular ion peak would be complex due to the presence of bromine (isotopes ⁷⁹Br and ⁸¹Br) and would be a key feature for its identification. acs.orglibretexts.org Fragmentation patterns would likely involve the loss of halogen atoms and the methyl group.

Synthesis of this compound

A plausible synthetic route for this compound would involve a multi-step process starting from a simpler, commercially available substituted toluene. The sequence of halogenation steps would be critical to achieve the desired regiochemistry, taking into account the directing effects of the substituents present at each stage.

One potential, though unverified, synthetic pathway could begin with a fluorotoluene derivative, followed by sequential, regioselective bromination and iodination reactions. The directing effects of the fluorine and methyl groups, as well as the introduced bromine, would need to be carefully considered to control the position of the incoming halogens.

Reactivity and Potential Applications

The reactivity of this compound is dictated by the presence of three different carbon-halogen bonds and the methyl group on the aromatic ring. The carbon-iodine bond is the most reactive towards cross-coupling reactions, followed by the carbon-bromine bond, and finally the more inert carbon-fluorine bond. This differential reactivity allows for selective functionalization at different positions on the benzene ring.

Potential Applications Include:

Medicinal Chemistry : As a highly functionalized building block for the synthesis of complex drug candidates. The introduction of various substituents at the halogenated positions could lead to the discovery of new bioactive molecules. google.com

Materials Science : As a precursor for the synthesis of novel organic materials with tailored electronic and photophysical properties. The incorporation of this unit into larger conjugated systems could lead to the development of new materials for organic electronics. gneechem.comuni-bonn.de

Agrochemicals : As an intermediate in the synthesis of new pesticides and herbicides, where the specific substitution pattern could impart desired biological activity.

The site-selective cross-coupling of polyhalogenated arenes is a powerful tool for the construction of complex organic molecules. nih.govacs.org this compound, with its three distinct halogen atoms, is an excellent candidate for such selective transformations, making it a valuable and versatile building block in organic synthesis.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H5BrFI |

|---|---|

Molecular Weight |

314.92 g/mol |

IUPAC Name |

2-bromo-5-fluoro-1-iodo-3-methylbenzene |

InChI |

InChI=1S/C7H5BrFI/c1-4-2-5(9)3-6(10)7(4)8/h2-3H,1H3 |

InChI Key |

NMMJYGWKKQCPOY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1Br)I)F |

Origin of Product |

United States |

Strategic Synthetic Methodologies for 2 Bromo 5 Fluoro 1 Iodo 3 Methylbenzene and Analogs

Regioselective Halogenation Approaches for Methyl-Substituted Benzenes

The regioselective introduction of halogen atoms onto a methyl-substituted benzene (B151609) ring is a fundamental challenge in organic synthesis. The directing effects of the methyl group and any existing halogens, coupled with the inherent reactivity of the aromatic system, necessitate carefully chosen halogenation protocols to achieve the desired substitution pattern.

Electrophilic Halogenation Protocols and Selectivity Control

Electrophilic aromatic substitution (EAS) is a cornerstone of arene functionalization. masterorganicchemistry.com In the context of methyl-substituted benzenes, the methyl group is an activating, ortho-, para-directing substituent. docbrown.info This means that incoming electrophiles, such as halonium ions, will preferentially add to the positions ortho (adjacent) and para (opposite) to the methyl group. docbrown.infolibretexts.org

Controlling selectivity in electrophilic halogenation can be challenging, as reactions can sometimes yield a mixture of isomers. researchgate.net The choice of halogenating agent, catalyst, and reaction conditions plays a crucial role in directing the substitution. For instance, the halogenation of benzene with chlorine or bromine often requires a Lewis acid catalyst, such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃), to generate a more potent electrophile. masterorganicchemistry.comdocbrown.infolibretexts.org Iodination can be achieved with I₂, but it often requires an oxidizing agent to form the active electrophilic species. masterorganicchemistry.com

The presence of other substituents further complicates the regioselectivity. Halogens are deactivating groups but are also ortho-, para-directing. libretexts.org When multiple directing groups are present, their combined influence dictates the position of subsequent substitutions. Achieving a specific polysubstituted pattern, therefore, often involves a multi-step synthetic sequence where halogens are introduced sequentially, taking into account the directing effects at each stage. The relative reactivity of halogens follows the trend F > Cl > Br > I in terms of their directing ability. libretexts.org

| Reagent/Catalyst | Description | Selectivity |

| Cl₂/FeCl₃ | Used for chlorination of benzene rings. docbrown.infolibretexts.org | ortho-, para-directing |

| Br₂/FeBr₃ | Used for bromination of benzene rings. libretexts.org | ortho-, para-directing |

| I₂/Oxidizing Agent | Used for iodination of benzene rings. masterorganicchemistry.com | ortho-, para-directing |

| N-halosuccinimides | Can be used in palladium-catalyzed halogenations. organic-chemistry.org | Can provide complementary regioselectivity to traditional EAS. organic-chemistry.org |

Nucleophilic Aromatic Substitution Strategies for Halogen Introduction

While less common for simple arenes, nucleophilic aromatic substitution (SNAr) provides an alternative pathway for introducing halogens, particularly on rings bearing strong electron-withdrawing groups. chemistrysteps.com This mechanism involves the attack of a nucleophile on an aryl halide, followed by the departure of the leaving group. msu.edu

For the introduction of halogens, this strategy is less direct. However, it can be employed in scenarios where an existing leaving group (like a nitro group) is displaced by a halide ion. The success of SNAr reactions is highly dependent on the presence of activating groups (ortho or para to the leaving group) that can stabilize the negatively charged intermediate, known as a Meisenheimer complex. chemistrysteps.com

Unactivated halobenzenes can undergo nucleophilic substitution under harsh conditions, such as high temperatures and pressures, or in the presence of very strong bases. jove.com This often proceeds through a highly reactive benzyne (B1209423) intermediate, which can lead to a mixture of products. chemistrysteps.comjove.com

Catalytic Halogenation Techniques with Controlled Regioselectivity

Modern synthetic chemistry has seen the development of catalytic methods that offer greater control over regioselectivity in arene halogenation, often providing access to products that are difficult to obtain through traditional electrophilic substitution. organic-chemistry.org

Palladium-catalyzed C-H activation/halogenation is a powerful strategy that allows for the direct functionalization of C-H bonds. organic-chemistry.orgacs.org These methods often employ a directing group on the substrate to guide the catalyst to a specific C-H bond, thereby ensuring high regioselectivity. researchgate.net N-halosuccinimides are commonly used as the halogen source in these transformations. organic-chemistry.orgresearchgate.net This approach can provide halogenated products that are complementary to those obtained via conventional electrophilic aromatic substitution. organic-chemistry.org

Furthermore, enzymatic halogenation, utilizing flavin-dependent halogenases, offers remarkable regioselectivity in arene halogenation under mild conditions. nih.gov While the substrate scope can be a limitation, these biocatalytic methods highlight the potential for highly selective halogenations. researchgate.netnih.gov

De Novo Construction of Densely Functionalized Benzene Cores

An alternative to the functionalization of a pre-existing benzene ring is the construction of the aromatic core itself from acyclic precursors. This de novo approach is particularly advantageous for the synthesis of highly substituted and complex aromatic compounds, as it allows for the strategic placement of substituents from the outset.

Tandem Benzannulation Reactions for Polyfunctionalized Arenes

Benzannulation reactions involve the formation of a benzene ring from acyclic or non-aromatic precursors. Tandem or cascade reactions, where multiple bond-forming events occur in a single operation, are particularly efficient for constructing complex molecules. researchgate.net

One such approach involves the palladium-catalyzed [4+2] cycloaddition of conjugated enynes. researchgate.net These reactions can be used for both homo-benzannulation (cyclodimerization of enynes) and cross-benzannulation (reaction with a conjugated diyne) to produce polysubstituted benzenes in a highly regioselective manner. researchgate.net

Another powerful strategy is the hexadehydro-Diels-Alder (HDDA) reaction, which involves the cyclization of a triyne to form a benzyne intermediate, which can then be trapped by a variety of reagents to yield a functionalized aromatic ring. nih.gov This method has been successfully applied to the de novo construction of pentasubstituted benzenoid rings. nih.gov

| Reaction | Description | Key Features |

| Palladium-catalyzed [4+2] Cycloaddition | Cycloaddition of conjugated enynes to form polysubstituted benzenes. researchgate.net | High regioselectivity, applicable to both homo- and cross-benzannulation. researchgate.net |

| Hexadehydro-Diels-Alder (HDDA) | Cyclization of a triyne to form a benzyne intermediate, followed by trapping. nih.gov | Allows for the de novo construction of highly substituted benzene rings. nih.gov |

Cyclotrimerization and Ring-Closing Alkyne Metathesis Strategies for Substituted Benzenes

The [2+2+2] cycloaddition of three alkyne molecules, known as cyclotrimerization, is a classic and atom-economical method for synthesizing substituted benzenes. acs.org This reaction can be catalyzed by a variety of transition metals, with cobalt and rhodium complexes being particularly effective. acs.orgnih.gov A significant challenge in cyclotrimerization is controlling the regioselectivity when using unsymmetrical alkynes, which can lead to mixtures of 1,2,4- and 1,3,5-trisubstituted isomers. nih.govpsu.edu However, careful selection of catalysts and reaction conditions can favor the formation of a single regioisomer. nih.govnih.gov

Site-Selective Functionalization of Pre-existing Polyhalogenated Arenes

The selective functionalization of one halogen atom over others in a polyhalogenated arene presents a formidable challenge due to the similar reactivity of the carbon-halogen bonds. However, a number of strategies have been developed to achieve site-selectivity, which can be broadly categorized based on the controlling factors.

Electronic and steric effects are fundamental factors that govern the reactivity of different positions on an aromatic ring. In polyhalogenated arenes, the inherent electronic properties of the ring and the steric hindrance around the halogen atoms can lead to differential reactivity. Electron-withdrawing or -donating substituents on the arene can influence the electron density at each carbon-halogen bond, making one position more susceptible to oxidative addition in transition metal-catalyzed cross-coupling reactions. For instance, in an electron-deficient polyhalogenated arene, oxidative addition may occur preferentially at the most electrophilic C-X bond.

Steric hindrance also plays a crucial role. Bulky substituents adjacent to a halogen atom can impede the approach of a catalyst or reagent, thereby favoring reaction at a less sterically hindered position. This principle is often exploited to achieve regioselectivity in cross-coupling and other substitution reactions. The interplay between electronic and steric factors is a key consideration in predicting and controlling the outcome of reactions on polyhalogenated substrates.

Directing groups are functional groups that are covalently attached to the aromatic substrate and can coordinate to a metal catalyst, thereby directing the reaction to a specific, often proximal, carbon-halogen bond. This strategy has proven to be highly effective for achieving site-selective functionalization. Directing groups can be classified into two main types: those that bind directly to the metal center and those that bind to a ligand on the metal complex.

The choice of ligands, additives, and solvents can have a profound impact on the site-selectivity of cross-coupling reactions on polyhalogenated arenes. Ligands coordinated to the metal catalyst can influence both the steric and electronic environment of the catalytic center, thereby altering its reactivity and selectivity. Judicious selection of ligands can enable the selective activation of one C-X bond over another, even when the intrinsic electronic and steric differences are minimal.

Additives and solvents can also play a crucial role by interacting with the substrate, catalyst, or intermediate species in the catalytic cycle. For example, certain solvents can promote or inhibit specific reaction pathways, leading to a change in the observed regioselectivity. These methodologies offer a powerful tool for fine-tuning the selectivity of reactions without modifying the substrate itself.

Photochemical methods represent an emerging strategy for the functionalization of polyhalogenated arenes. These reactions are typically initiated by the absorption of light, which can lead to the formation of highly reactive intermediates such as radicals or excited states. The unique reactivity of these species can enable transformations that are not readily achievable through traditional thermal methods.

While still a developing area, photochemically initiated functionalization holds promise for achieving novel selectivity in polyhalogenated systems. The outcome of these reactions can be influenced by factors such as the wavelength of light used, the presence of photosensitizers, and the nature of the solvent. This approach offers a mechanistically distinct alternative to conventional cross-coupling and substitution reactions.

Specific Synthetic Pathways to 2-Bromo-5-fluoro-1-iodo-3-methylbenzene

The synthesis of a trisubstituted benzene derivative like this compound requires a carefully planned multi-step sequence of reactions, where the order of introduction of the substituents is critical to achieving the desired regiochemistry.

A plausible synthetic route to this compound can be designed starting from a commercially available or readily accessible precursor, such as 3-bromo-5-fluorotoluene. The directing effects of the substituents at each step will guide the position of the incoming electrophile.

Proposed Synthetic Pathway:

Nitration of 3-Bromo-5-fluorotoluene: The first step involves the nitration of 3-bromo-5-fluorotoluene. The methyl group is an activating, ortho, para-director, while the bromo and fluoro groups are deactivating but also ortho, para-directing. The directing effects of all three substituents must be considered. The methyl group at C1 directs to positions 2, 4, and 6. The bromo group at C3 directs to positions 2, 4, and 6. The fluoro group at C5 directs to positions 2, 4, and 6. The position C2 is activated by all three substituents, making it the most likely site for electrophilic substitution. Therefore, nitration with a mixture of nitric acid and sulfuric acid is expected to yield primarily 3-bromo-5-fluoro-2-nitrotoluene (B13108224) .

Reduction of the Nitro Group: The nitro group in 3-bromo-5-fluoro-2-nitrotoluene is then reduced to an amino group to form 3-bromo-5-fluoro-2-methylaniline (B1271939) . This reduction can be achieved using various reagents, such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation.

Sandmeyer Reaction for Iodination: The resulting aniline (B41778) can then be converted to the target compound via a Sandmeyer reaction. Diazotization of 3-bromo-5-fluoro-2-methylaniline with sodium nitrite (B80452) in the presence of a strong acid (e.g., sulfuric acid) at low temperatures will generate the corresponding diazonium salt. Subsequent treatment of the diazonium salt with potassium iodide will introduce the iodine atom at the position of the former amino group, yielding the final product, This compound .

This proposed pathway is based on established principles of electrophilic aromatic substitution and the known reactivity of the functional groups involved. The success of the synthesis would depend on the careful optimization of reaction conditions at each step to maximize the yield of the desired isomer.

Sequential Introduction of Bromine, Fluorine, and Iodine Substituents

The construction of a tris-halogenated benzene ring, such as in the target molecule, necessitates a multi-step approach where the halogens are introduced one after another. The order of introduction is critical and is dictated by the directing effects of the groups already present on the aromatic ring.

A common strategy involves starting with a commercially available substituted aniline. For instance, a synthesis could commence with a fluoro- or methylaniline derivative. The amino group can be converted into a diazonium salt, which is a versatile intermediate that can be substituted with bromine or iodine via a Sandmeyer or related reaction.

For example, a plausible route could begin with 2-bromo-4-iodotoluene. google.com This intermediate can be generated from 2-methyl-4-iodoaniline through a diazotization reaction followed by bromination. google.com The synthesis of 2-methyl-4-iodoaniline itself can start from o-toluidine (B26562) (o-methylaniline), which undergoes iodination. google.com This sequence highlights a common theme: utilizing an amino group to direct initial substitutions and then replacing it to introduce another halogen.

Another key transformation in these syntheses is electrophilic aromatic substitution. msu.edu Halogenation of an existing substituted benzene ring is a primary method for introducing bromine or chlorine, typically using a Lewis acid catalyst like iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃). libretexts.orgstudymind.co.uk Iodination can be achieved with various iodinating reagents. The regiochemical outcome of these reactions depends on the electronic nature of the substituents already on the ring.

A representative sequence for a related compound is detailed in the table below, showcasing the conversion of an aniline to a bromo-iodo-substituted toluene (B28343).

| Step | Starting Material | Reagents and Conditions | Product | Yield |

| 1 | 2-methyl-4-iodoaniline | 1. H₂SO₄, NaNO₂, 10-15°C; 2. CuBr, HBr, 85-90°C | 2-bromo-4-iodotoluene | N/A |

| 2 | 2-bromo-4-iodotoluene | N-Bromosuccinimide (NBS), AIBN, CH₂Cl₂ | 2-bromo-1-(bromomethyl)-4-iodobenzene | N/A |

| 3 | 2-bromo-1-(bromomethyl)-4-iodobenzene | Base (e.g., NaOH), DMSO | 2-bromo-5-iodobenzyl alcohol | N/A |

| This table illustrates a synthetic pathway for an analog, based on a patented process. google.com N/A: Not available in the source. |

Strategic Placement of the Methyl Group in Halogenated Architectures

The position of the methyl group on the benzene ring profoundly influences the synthetic strategy. The methyl group is an ortho-, para-director and an activating group for electrophilic aromatic substitution. libretexts.orgyoutube.com This means that in a molecule like toluene (methylbenzene), incoming electrophiles will preferentially add to the positions ortho (C2, C6) or para (C4) to the methyl group. msu.edu

Strategy 1: Methyl Group as the Initial Director

If the synthesis begins with a methyl-substituted benzene like toluene or a cresol, the methyl group's directing effect will determine the position of the first halogen to be introduced. For instance, bromination of toluene yields a mixture of 2-bromotoluene (B146081) and 4-bromotoluene. libretexts.org Subsequent halogenations would then be directed by both the methyl group and the newly introduced halogen. When multiple substituents are present, the final position of an incoming group is determined by the combined directing effects, with strongly activating groups typically dominating. khanacademy.org

Strategy 2: Introduction of the Methyl Group onto a Pre-halogenated Ring

An alternative and powerful strategy involves constructing the halogenated benzene scaffold first, followed by the introduction of the methyl group. This approach circumvents the limitations of electrophilic substitution's directing rules. A key method for this is directed ortho-metalation followed by alkylation.

A documented synthesis for the analog 1-bromo-3-fluoro-4-iodo-2-methylbenzene (B2356325) employs this very strategy. chemicalbook.com The synthesis starts with 4-bromo-2-fluoro-1-iodobenzene. This molecule is treated with a strong base, n-butyllithium, in the presence of diisopropylamine (B44863) to generate a highly reactive organolithium intermediate. The lithium atom selectively replaces the hydrogen atom situated between the bromo and iodo groups. This lithiated species is then quenched with an electrophile, methyl iodide, to install the methyl group at the desired position (C2), yielding the final product. chemicalbook.com

This method offers precise control over the placement of the methyl group, which would be difficult to achieve through traditional electrophilic substitution on a pre-methylated ring.

| Step | Starting Material | Reagents and Conditions | Product | Yield |

| 1 | 4-bromo-2-fluoro-1-iodobenzene | 1. Diisopropylamine, n-butyllithium, THF, -78°C; 2. Methyl iodide, -78°C to room temp. | 1-bromo-3-fluoro-4-iodo-2-methylbenzene | 100% |

| This table outlines the synthesis of an analog via a lithiation-methylation sequence. chemicalbook.com |

This strategic placement allows for the synthesis of highly substituted, complex aromatic architectures that are valuable as building blocks in various chemical industries.

In Depth Reaction Mechanisms in the Chemical Transformations of 2 Bromo 5 Fluoro 1 Iodo 3 Methylbenzene

Mechanistic Principles of Aromatic Halogenation

Aromatic halogenation is a classic example of electrophilic aromatic substitution (EAS), a fundamental reaction class for benzene (B151609) and its derivatives. byjus.comlibretexts.org The mechanism proceeds through a multi-step sequence, initiated by the generation of a potent electrophile. byjus.com Halogens like bromine and chlorine are typically not electrophilic enough to disrupt the stable aromatic system of a benzene ring on their own. byjus.comlibretexts.org Consequently, a Lewis acid catalyst, such as iron(III) bromide (FeBr₃) for bromination or aluminum chloride (AlCl₃) for chlorination, is employed. libretexts.orgmasterorganicchemistry.com

The reaction mechanism can be detailed in three primary stages:

Generation of the Electrophile: The Lewis acid catalyst interacts with the halogen molecule (e.g., Br₂), polarizing the halogen-halogen bond and forming a highly reactive complex that behaves as a source of a positive halogen ion (e.g., Br⁺). libretexts.orglibretexts.org

Formation of the Arenium Ion: The π-electron system of the aromatic ring acts as a nucleophile, attacking the electrophilic halogen. This step disrupts the ring's aromaticity and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. byjus.commsu.edulumenlearning.com This is typically the slow, rate-determining step of the reaction. msu.edulumenlearning.com

Restoration of Aromaticity: A weak base, often the [FeBr₄]⁻ complex formed in the first step, abstracts a proton from the sp³-hybridized carbon of the arenium ion. byjus.comkhanacademy.org This final, fast step restores the stable aromatic π-system and yields the halogenated benzene derivative. libretexts.orglumenlearning.com

For less reactive halogens like iodine, an oxidizing agent is often required to generate the electrophilic iodine species. masterorganicchemistry.comuomustansiriyah.edu.iq Conversely, fluorine is so reactive that its reaction with benzene is explosive and difficult to control. libretexts.org

Carbon-Halogen Bond Reactivity and Activation in Polyhalogenated Systems

The compound 2-bromo-5-fluoro-1-iodo-3-methylbenzene features three distinct carbon-halogen bonds: C-I, C-Br, and C-F. The reactivity of these bonds is largely dictated by their bond strength and polarity, which in turn are influenced by the size and electronegativity of the halogen atom. libretexts.org The general trend for carbon-halogen bond strength is C-F > C-Cl > C-Br > C-I. centre.edu This means the C-F bond is the strongest and least reactive, while the C-I bond is the weakest and most reactive. libretexts.orgdiva-portal.org This differential reactivity is crucial for achieving selective chemical transformations.

| Bond Type | Bond Energy (kJ/mol, approx.) | Bond Length (pm, approx.) | Electronegativity of Halogen | General Reactivity Trend |

| C-F | 485 | 135 | 3.98 | Lowest |

| C-Cl | 339 | 177 | 3.16 | Intermediate |

| C-Br | 285 | 194 | 2.96 | High |

| C-I | 213 | 214 | 2.66 | Highest |

| This table presents generalized data for aryl-halogen bonds. |

Mechanistic Insights into Nucleophilic Aromatic Substitutions

Nucleophilic aromatic substitution (SₙAr) is a pathway where a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org Unlike the more common electrophilic substitutions, SₙAr requires the aromatic ring to be electron-deficient, a condition typically met by the presence of strong electron-withdrawing groups (like -NO₂) positioned ortho or para to the leaving group. wikipedia.orgchemistrysteps.comlibretexts.org

The mechanism proceeds via a two-step addition-elimination process:

Addition of the Nucleophile: The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. libretexts.orgmasterorganicchemistry.com This initial step is typically rate-determining.

Elimination of the Leaving Group: The aromaticity of the ring is restored as the leaving group is expelled. chemistrysteps.commasterorganicchemistry.com

In the context of this compound, the halogens themselves act as electron-withdrawing substituents through induction, which can activate the ring towards nucleophilic attack, albeit weakly compared to a nitro group. rsc.org A key feature of the SₙAr mechanism is the unusual reactivity order of halogens as leaving groups: F > Cl > Br > I. The highly electronegative fluorine atom strongly polarizes the carbon-fluorine bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack, which is the rate-limiting step. chemistrysteps.commasterorganicchemistry.com

Electrophilic Aromatic Substitution Mechanisms in Highly Substituted Benzenes

For an already substituted benzene ring, the existing functional groups dictate the position of any subsequent electrophilic attack. These groups can be classified as either activating or deactivating, and as ortho-, para-, or meta-directing. uomustansiriyah.edu.iq

In this compound, the substituents have the following characteristics:

-CH₃ (Methyl): Activating and ortho-, para-directing.

-F, -Br, -I (Halogens): Deactivating but ortho-, para-directing. libretexts.org

Homolytic Aromatic Substitution Pathways in Halogenated Systems

Homolytic aromatic substitution involves radical intermediates. This pathway is distinct from the more common ionic mechanisms of electrophilic and nucleophilic substitution. The general mechanism involves the attack of a radical species on the aromatic ring. A proposed mechanism suggests the initial formation of a π-complex between the radical and the aromatic π-system. akjournals.com This complex can then collapse to form the substitution products. akjournals.com

The process typically involves three steps:

Initiation: Generation of a radical species, often through homolytic cleavage of a bond using heat or UV light. youtube.com

Propagation: The radical adds to the aromatic ring, forming a resonance-stabilized radical intermediate. This intermediate can then either lose a hydrogen atom or a leaving group (like a halogen) to form the final product and a new radical, which continues the chain reaction.

Termination: Two radical species combine to end the chain reaction.

In halogenated systems, the weaker C-X bonds (like C-I and C-Br) are more susceptible to homolytic cleavage, potentially initiating radical processes under appropriate energetic conditions.

Metal-Catalyzed Cross-Coupling Reaction Mechanisms

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. wikipedia.orgnumberanalytics.com A general catalytic cycle, particularly for palladium-catalyzed reactions, involves three key steps: numberanalytics.comrhhz.netresearchgate.net

Oxidative Addition: A low-valent transition metal complex (e.g., Pd(0)) inserts into the carbon-halogen bond of the organic halide (R-X). This increases the oxidation state of the metal (e.g., to Pd(II)) and forms a new organometallic complex. numberanalytics.comchemrxiv.org The reactivity for this step generally follows the order C-I > C-Br > C-Cl >> C-F, mirroring the bond dissociation energies. libretexts.org This selectivity is crucial for reactions with polyhalogenated substrates like this compound, allowing for selective reaction at the C-I bond.

Transmetalation: An organometallic nucleophile (R'-M) exchanges its organic group with the halide on the metal center. numberanalytics.comchemrxiv.orgumb.edu This step introduces the second organic fragment to the catalyst.

Reductive Elimination: The two organic fragments (R and R') are coupled together and eliminated from the metal center, forming the new desired bond (R-R'). This step regenerates the low-valent metal catalyst, allowing it to re-enter the catalytic cycle. numberanalytics.comrhhz.netchemrxiv.org

Palladium-Catalyzed C-C Cross-Couplings

Several named reactions fall under the umbrella of palladium-catalyzed cross-coupling, each utilizing a different type of nucleophile but following the general mechanistic framework. umb.edu

Suzuki-Miyaura Coupling: This reaction couples an organohalide with an organoboron compound (like a boronic acid or ester) in the presence of a base. libretexts.orglibretexts.orgnih.gov The catalytic cycle follows the classic oxidative addition, transmetalation, and reductive elimination sequence. chemrxiv.orglibretexts.orgmdpi.com The base is crucial for activating the organoboron species to facilitate transmetalation. libretexts.org Given the reactivity of the C-X bonds, a Suzuki-Miyaura reaction on this compound would be expected to occur selectively at the C-I position.

Mizoroki-Heck Reaction: This reaction forms a substituted alkene by coupling an organohalide with an alkene in the presence of a base. byjus.comwikipedia.orgscienceinfo.com The mechanism differs slightly from the Suzuki coupling. After the initial oxidative addition of the aryl halide to the Pd(0) catalyst, the alkene coordinates to the palladium(II) complex. wikipedia.orgnih.gov This is followed by a migratory insertion of the alkene into the palladium-carbon bond. byjus.comnih.gov The final step is a β-hydride elimination, which forms the product alkene and a palladium-hydride species. The base then regenerates the Pd(0) catalyst. nih.govresearchgate.net

Sonogashira Coupling: The Sonogashira reaction couples an organohalide with a terminal alkyne. wikipedia.orgorganic-chemistry.org It typically employs a dual catalytic system of palladium and a copper(I) salt. organic-chemistry.orgresearchgate.netjk-sci.com The mechanism involves two interconnected cycles. In the palladium cycle, oxidative addition of the aryl halide is followed by transmetalation. In the copper cycle, the copper(I) salt reacts with the alkyne and a base to form a copper(I) acetylide intermediate. umb.edursc.org This copper acetylide then undergoes transmetalation with the palladium(II) complex. The cycle concludes with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. wikipedia.org

Buchwald-Hartwig Amination: This is a C-N cross-coupling reaction that forms an aryl amine from an aryl halide and an amine, using a palladium catalyst and a strong base. wikipedia.orgnumberanalytics.comjk-sci.com The catalytic cycle involves the oxidative addition of the aryl halide to the Pd(0) catalyst. jk-sci.comacs.org The amine then coordinates to the palladium(II) complex, and the base facilitates deprotonation of the amine to form a palladium amide complex. jk-sci.comlibretexts.org The final step is reductive elimination, which forms the C-N bond of the product and regenerates the Pd(0) catalyst. wikipedia.orgjk-sci.com

| Reaction Name | Nucleophile | Key Mechanistic Steps | Resulting Bond |

| Suzuki-Miyaura | Organoboron compound | Oxidative Addition, Transmetalation, Reductive Elimination | C-C |

| Mizoroki-Heck | Alkene | Oxidative Addition, Migratory Insertion, β-Hydride Elimination | C-C |

| Sonogashira | Terminal Alkyne | Oxidative Addition, Transmetalation (from Cu-acetylide), Reductive Elimination | C-C (sp²-sp) |

| Buchwald-Hartwig | Amine | Oxidative Addition, Amine Coordination/Deprotonation, Reductive Elimination | C-N |

Differential Reactivity of Halogen Leaving Groups (Bromine, Iodine, Fluorine)

In transition-metal-catalyzed cross-coupling reactions, the reactivity of aryl halides (Ar-X) is predominantly governed by the strength of the carbon-halogen (C-X) bond. The first and often rate-determining step in many catalytic cycles, such as those in Suzuki, Stille, or Negishi couplings, is the oxidative addition of the Ar-X bond to a low-valent metal center (e.g., Pd(0) or Ni(0)). This step involves the cleavage of the C-X bond. Consequently, the reaction rate is inversely related to the bond dissociation energy (BDE) of the C-X bond.

For the halogens present in this compound, the BDEs follow the trend C-F > C-Br > C-I. acs.org This results in a clear and predictable order of reactivity for oxidative addition: C-I > C-Br > C-F. acs.org The carbon-iodine bond is the weakest, making the iodo-substituent the most reactive leaving group. wikipedia.orgias.ac.in The carbon-bromine bond is stronger, and thus less reactive than the C-I bond, while the carbon-fluorine bond is the strongest and typically unreactive under standard cross-coupling conditions. acs.org This differential reactivity is a cornerstone of synthetic strategy, allowing for sequential or site-selective functionalization of polyhalogenated arenes. acs.org A chemist can selectively target the C-I bond for an initial cross-coupling reaction while leaving the C-Br and C-F bonds intact. Subsequently, by modifying reaction conditions (e.g., using a more active catalyst or higher temperatures), the C-Br bond can be engaged in a second coupling reaction.

It is important to distinguish this reactivity pattern from that observed in nucleophilic aromatic substitution (SNAr) reactions. In SNAr, the rate-determining step is the attack of a nucleophile on the aromatic ring, which is facilitated by electron-withdrawing groups that can stabilize the intermediate Meisenheimer complex. nih.gov In this context, fluorine's high electronegativity makes it a strong activating group, leading to a reactivity order of F > Cl ≈ Br > I, often referred to as the "element effect". acs.org However, in the transition-metal-catalyzed reactions discussed here, bond cleavage is the critical step, making the BDE the determining factor. acs.org

Below is an interactive data table summarizing the average bond dissociation energies for various carbon-halogen bonds on a benzene ring.

Role of Fluoride (B91410) Activation in Cross-Coupling Processes

The term "fluoride activation" in cross-coupling can refer to two distinct mechanistic roles: the activation of a coupling partner by a fluoride salt, or the activation of a carbon-fluorine bond for cleavage.

Fluoride as an Activator for Transmetalation: In certain cross-coupling reactions, particularly the Hiyama and Suzuki-Miyaura couplings, fluoride ions (from sources like tetrabutylammonium (B224687) fluoride (TBAF) or cesium fluoride) play a crucial role as an activating agent for the organometallic nucleophile (e.g., organosilanes or organoboranes). acs.orgbaranlab.org In the case of organosilicon reagents, the fluoride attacks the silicon atom, forming a hypervalent, pentacoordinate silicate (B1173343) species. ias.ac.inresearchgate.net This species is significantly more nucleophilic than the neutral tetracoordinate silane, which greatly accelerates the transmetalation step of the catalytic cycle, where the organic group is transferred from silicon to the metal catalyst (e.g., palladium). acs.orgias.ac.in A similar principle applies to Suzuki-Miyaura reactions using organotrifluoroborates, where fluoride can facilitate the formation of a more reactive boronate species. baranlab.orgacs.org

Activation of Carbon-Fluorine Bonds: The second, more challenging role involves the activation of the C-F bond of an aryl fluoride itself to act as the electrophile in a cross-coupling reaction. Due to the high bond dissociation energy of the C-F bond (approx. 126 kcal/mol), aryl fluorides are generally inert under conditions used for coupling aryl chlorides, bromides, and iodides. nih.gov However, significant progress has been made in developing catalytic systems capable of cleaving this strong bond. nih.gov

Activation of C-F bonds typically requires:

Highly Reactive Catalysts: Nickel-based catalysts are often more effective than palladium for C-F activation due to nickel's lower electronegativity, which enhances its ability to undergo oxidative addition with strong bonds. nih.gov

Electron-Rich and Sterically Demanding Ligands: Ligands such as bulky phosphines or N-heterocyclic carbenes (NHCs) can increase the electron density on the metal center, promoting the oxidative addition into the C-F bond. nih.gov

Substrate Activation: The presence of strong electron-withdrawing groups on the aromatic ring can weaken the C-F bond and make the carbon atom more susceptible to attack, facilitating cleavage. nih.gov

Directing Groups: In some systems, a directing group positioned ortho to the fluorine atom can chelate to the metal center, positioning it in close proximity to the C-F bond and facilitating an intramolecular oxidative addition. scispace.com

For a molecule like this compound, a synthetic strategy would first exploit the high reactivity of the C-I and C-Br bonds. The functionalization of the C-F bond would represent a final, more challenging transformation, requiring a switch to a specialized catalytic system designed for C-F activation. semanticscholar.org

Nickel-Catalyzed Cross-Coupling Reaction Mechanisms

The canonical Ni(0)/Ni(II) catalytic cycle for a Suzuki-Miyaura type reaction proceeds via three fundamental steps:

Oxidative Addition: The cycle begins with the active Ni(0) species, typically stabilized by ligands (L), undergoing oxidative addition into the aryl-halogen bond (Ar-X). This step cleaves the C-X bond and forms a square-planar arylnickel(II) halide complex, [Ar-Ni(II)-X(L)n]. nih.govnumberanalytics.com The rate of this step follows the C-X bond strength, with Ar-I reacting fastest. ias.ac.in

Reductive Elimination: The final step is the reductive elimination from the diorganonickel(II) complex. The two organic groups (Ar and R) couple to form the new C-C bond of the product (Ar-R), and the nickel center is reduced back to its catalytically active Ni(0) state, which can then re-enter the cycle. nih.gov

Unlike palladium, which predominantly operates through two-electron redox processes (Pd(0)/Pd(II)), nickel can readily access Ni(I) and Ni(III) states. This opens up alternative mechanistic possibilities, particularly radical pathways. ias.ac.innumberanalytics.com For instance, in some cross-electrophile couplings, a Ni(I) species can react with an alkyl halide to generate an alkyl radical. This radical can then be captured by an arylnickel(II) complex to form a Ni(III) intermediate, which subsequently undergoes reductive elimination to form the product. uwindsor.ca While the two-electron Ni(0)/Ni(II) cycle is most relevant for the coupling of aryl halides like this compound with standard organometallic reagents, the potential for single-electron transfer (SET) pathways contributes to nickel's distinct and powerful reactivity. numberanalytics.com

Copper-Catalyzed Ullmann-Type Coupling Reaction Mechanisms

The Ullmann reaction, traditionally a copper-mediated homocoupling of aryl halides, has evolved into a versatile catalytic method for forming C-C, C-N, C-O, and C-S bonds (Ullmann condensation or Ullmann-type reactions). wikipedia.orgnumberanalytics.com Historically, these reactions required harsh conditions (high temperatures, stoichiometric copper powder). organic-chemistry.org Modern protocols employ catalytic amounts of soluble copper salts, often Cu(I), in the presence of ligands, allowing for significantly milder reaction conditions. numberanalytics.com

The mechanism of the catalytic Ullmann reaction is complex and has been a subject of considerable debate, with several pathways proposed.

Oxidative Addition/Reductive Elimination (Cu(I)/Cu(III) Cycle): This is the most commonly cited mechanism for modern, ligand-assisted Ullmann couplings and bears resemblance to the Pd/Ni cycles. numberanalytics.com

A Cu(I) complex, coordinated to a nucleophile (e.g., an alkoxide, -OR, or amide, -NHR), undergoes oxidative addition with the aryl halide (Ar-X) to form a transient Cu(III) intermediate, [Ar-Cu(III)-(Nu)(X)(L)n]. wikipedia.org

This Cu(III) species then undergoes reductive elimination to form the product (Ar-Nu) and a Cu(I) halide complex, regenerating the catalyst for the next cycle. nih.gov While Cu(III) intermediates are rare, evidence for their existence in these catalytic cycles has been reported, particularly with stabilizing ligands. baranlab.org

Radical Mechanisms: Alternative pathways involving radical intermediates have also been proposed. These can proceed via:

Single Electron Transfer (SET): A low-valent copper species could transfer an electron to the aryl halide, forming an aryl radical anion which then fragments to an aryl radical and a halide anion. The aryl radical could then combine with a copper-bound nucleophile. acs.org

Halogen Atom Transfer (HAT): Theoretical studies suggest a mechanism where a Cu(I)-nucleophile complex abstracts the halogen atom from the aryl halide, generating a Cu(II)-halide-nucleophile species and an aryl radical. unblog.fr The aryl radical then rapidly combines with the Cu(II) complex to form the product. unblog.fr

σ-Bond Metathesis: Some proposals involve a four-centered transition state where the C-X and Cu-Nucleophile bonds are broken and formed in a concerted fashion, without a formal change in the copper oxidation state. organic-chemistry.org

The choice of ligand (e.g., phenanthrolines, diamines, amino acids, oxalic diamides) is critical in modern Ullmann chemistry. ias.ac.inscispace.comnumberanalytics.com Ligands stabilize the copper species, increase their solubility, and facilitate the key steps of the catalytic cycle, enabling reactions to proceed under much milder conditions than the classical, ligand-free protocols. numberanalytics.com

C-H Activation Mechanisms in Methyl-Substituted Polyhalogenated Arenes

Transition-metal-catalyzed C-H activation is a powerful strategy for molecular synthesis that allows for the direct functionalization of C-H bonds, avoiding the need for pre-functionalized starting materials. baranlab.org The key challenge in C-H activation is controlling regioselectivity—that is, selecting which of the many C-H bonds in a molecule will react.

For a substrate like this compound, there are two aromatic C-H bonds. In the absence of a strong directing group, the regioselectivity of a C-H activation reaction would be determined by a combination of factors:

Steric Hindrance: The bulky iodine and bromine atoms would likely hinder a catalyst's approach to the C-H bond at position 4, potentially favoring activation at the C-H bond at position 6.

Electronic Effects: The halogens are electron-withdrawing via induction but electron-donating via resonance. The methyl group is weakly electron-donating. These electronic influences alter the acidity and reactivity of the adjacent C-H bonds. The precise outcome depends on the specific mechanism of C-H activation.

Mechanism of C-H Cleavage: Different mechanisms exhibit different selectivities. The primary mechanisms include:

Concerted Metalation-Deprotonation (CMD): This is a common pathway for later transition metals (e.g., Pd(II), Rh(III), Ru(II)). It involves a concerted process where the metal center coordinates to the C-H bond while an external or internal base abstracts the proton. This mechanism is sensitive to the acidity of the C-H bond. numberanalytics.com

Oxidative Addition: Low-valent, electron-rich metal centers (e.g., Ir(I), Rh(I)) can directly insert into a C-H bond, formally oxidizing the metal by +2. This pathway is less common for aromatic C(sp²)-H bonds than for C(sp³)-H bonds. numberanalytics.com

σ-Bond Metathesis: This mechanism is common for early transition metals or d⁰ complexes. It proceeds through a four-centered transition state where the M-L and C-H bonds are exchanged. numberanalytics.com

The methyl group itself is generally not considered a directing group for ortho C-H activation in the same way as heteroatom-containing functionalities. However, it can undergo benzylic C-H activation at the methyl group itself, a competing pathway that depends on the catalyst system used. researchgate.net For aromatic C-H activation on the ring, the combined steric and electronic landscape created by the three different halogens and the methyl group would dictate the site of reaction.

Directed Ortho Metalation (DoM) Mechanism in Aryl Systems

Directed ortho metalation (DoM) is a powerful regioselective C-H activation method that utilizes a "directing metalation group" (DMG) to functionalize the position ortho to it. wikipedia.org The mechanism relies on the use of strong organolithium bases, such as n-butyllithium (n-BuLi) or sec-butyllithium (B1581126) (s-BuLi), often in the presence of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA). researchgate.net

The generally accepted mechanism proceeds in several steps: wikipedia.org

Coordination: The organolithium reagent, which exists as aggregates in solution, first coordinates to the heteroatom (typically O, N, or S) of the DMG. wikipedia.org The DMG acts as a Lewis base, and the lithium atom acts as a Lewis acid. This forms a pre-reaction complex.

Deprotonation: This initial coordination brings the highly basic alkyl group of the organolithium into close proximity with the C-H bond at the ortho position. This proximity facilitates the abstraction of the ortho-proton, which is kinetically favored over the deprotonation of other, potentially more acidic, protons elsewhere in the molecule. uwindsor.ca

Formation of Aryllithium: The deprotonation results in the formation of a thermodynamically stable five- or six-membered ring-like aryllithium intermediate, where the lithium atom remains coordinated to the DMG. wikipedia.org

Electrophilic Quench: This aryllithium species is a potent nucleophile and can be quenched with a wide variety of electrophiles (E+), resulting in the formation of a new bond at the ortho position and yielding a 1,2-disubstituted aromatic product. organic-chemistry.org

A wide range of functional groups can act as DMGs, with a general hierarchy of directing ability established through competition experiments. Strong DMGs include amides, carbamates, and sulfonamides, while moderate DMGs include ethers (like methoxy) and tertiary amines. organic-chemistry.org Halogens can also act as weak directing groups, with fluorine being more effective than chlorine. uwindsor.caorganic-chemistry.org In the case of this compound, the fluorine atom could potentially direct lithiation to the C-6 position, although competition from halogen-metal exchange at the more labile C-I or C-Br sites is a significant possibility. uwindsor.ca

Complex-Induced Proximity Effects (CIPE) and Regioselectivity

The remarkable regioselectivity observed in Directed Ortho Metalation (DoM) reactions is explained by the principle of the Complex-Induced Proximity Effect (CIPE) . nih.gov This concept posits that the rate of a reaction between two sites is accelerated if those sites are brought into close proximity through the formation of a complex. scispace.com

In the context of DoM, CIPE is the mechanistic foundation for why deprotonation occurs specifically at the ortho position. acs.org The process can be broken down as follows:

Complexation: The first step is the reversible formation of a complex between the organolithium base and the directing metalation group (DMG) on the aromatic substrate. acs.org This Lewis acid-base interaction is the crucial initiating event.

Proximity-Induced Deprotonation: The formation of this complex holds the reactive base in the immediate vicinity of the ortho C-H bond. This localization dramatically increases the effective molarity of the base relative to that specific proton. nih.gov As a result, the kinetic barrier for the abstraction of the ortho-proton is significantly lowered compared to the barrier for abstracting any other proton on the molecule, even if other protons are more thermodynamically acidic. nih.gov The reaction proceeds through the kinetically favored pathway, leading to exclusive ortho-lithiation. baranlab.org

Essentially, CIPE transforms an intermolecular deprotonation into a pseudo-intramolecular one, which is kinetically much more favorable. nih.gov This effect is powerful enough to overcome the inherent electronic preferences of the aromatic ring, allowing for functionalization at positions that would be inaccessible through classical electrophilic aromatic substitution. wikipedia.org

An alternative, but related, theory is the "Kinetically Enhanced Metalation" (KEM) model, which suggests that there is no discrete pre-lithiation complex intermediate. Instead, it proposes that the stabilizing interaction between the lithium and the DMG exists only in the rate-limiting transition state of the deprotonation step. acs.orgnih.gov While the distinction is subtle, both models agree that the interaction between the base and the directing group is what controls the regioselectivity of the reaction. Experimental and computational evidence often points towards the existence of a pre-reaction complex, lending strong support to the CIPE model as a powerful predictive tool in synthesis. scispace.com

Interplay of Directing Metalation Groups (DMGs) and Steric Factors

Directed ortho metalation (DoM) is a powerful strategy for regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.orgchem-station.com In this reaction, a directing metalation group (DMG) coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. wikipedia.orgbaranlab.org The efficiency and regioselectivity of DoM are influenced by the coordinating ability of the DMG and steric hindrance around the reaction site. core.ac.ukyoutube.com

For this compound, the relative directing ability of the substituents plays a crucial role. While halogens are generally weak DMGs, their ability to direct lithiation can be observed. The hierarchy of directing ability among halogens is typically F > Cl > Br > I. However, the steric bulk of the substituents and the organolithium reagent can significantly alter the outcome. youtube.comlibretexts.org

In the context of this molecule, the fluorine atom would be the most powerful directing group among the halogens. However, the positions ortho to the fluorine are already substituted by bromine and iodine. The iodine and bromine atoms themselves can act as DMGs, though weaker than fluorine. The methyl group, being an activating group, also influences the acidity of the ring protons. libretexts.org

The interplay of these factors can be summarized as follows:

Directing Ability: The fluorine atom possesses the strongest directing ability, but its ortho positions are blocked. The bromine and iodine atoms have weaker directing capabilities.

Steric Hindrance: The bulky iodine and bromine atoms, along with the methyl group, create a sterically congested environment. This can hinder the approach of the organolithium reagent to certain positions. youtube.comlibretexts.org For instance, lithiation ortho to the bulky iodine atom might be sterically disfavored compared to the position ortho to the smaller bromine atom.

Proton Acidity: The electron-withdrawing nature of the halogens increases the acidity of the ortho protons, making them more susceptible to deprotonation.

Therefore, the actual site of metalation will be a result of the kinetic and thermodynamic balance of these competing effects. It is plausible that metalation could occur at the position ortho to the bromine, which is less sterically hindered than the position ortho to the iodine.

Table 1: Factors Influencing Directed ortho Metalation of this compound

| Factor | Influence on Regioselectivity |

| Directing Metalation Group (DMG) Ability | F > Br > I (Fluorine's ortho positions are blocked) |

| Steric Hindrance | The bulky iodine and bromine atoms can hinder access to adjacent positions. |

| Proton Acidity | Electron-withdrawing halogens increase the acidity of ortho protons. |

Transition Metal-Catalyzed C-H Functionalization Mechanisms

Transition metal-catalyzed C-H functionalization has emerged as a powerful tool for the direct conversion of C-H bonds into new C-C or C-heteroatom bonds. rsc.org This approach offers a more atom-economical and environmentally benign alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. acs.org

In many transition metal-catalyzed reactions, the presence of a directing group is crucial for achieving high regioselectivity. rsc.org For haloarenes, the halogen atom itself can act as a directing group, facilitating C-H activation at the ortho position. researchgate.netbiu.ac.il This is often achieved through a cyclometalation pathway where the metal center coordinates to the halogen and subsequently activates a nearby C-H bond.

For this compound, a transition metal catalyst could selectively activate the C-H bond ortho to one of the halogen substituents. The selectivity would depend on the specific catalyst system and the relative coordinating abilities of the fluorine, bromine, and iodine atoms. While fluorine is the most electronegative, the larger and more polarizable iodine and bromine atoms often exhibit stronger coordination to transition metals. Iridium-based catalyst systems have shown remarkable selectivity for ortho-C-H activation in haloarenes. researchgate.netbiu.ac.ilnih.govresearchgate.net

A significant challenge in the C-H functionalization of haloarenes is the competition between C-H bond activation and C-halogen bond activation (oxidative addition). core.ac.uknih.gov The relative rates of these two competing pathways depend on several factors, including the nature of the metal catalyst, the ligands, the specific halogen, and the reaction conditions.

The bond dissociation energies of C-X bonds decrease down the group (C-F > C-Cl > C-Br > C-I). Therefore, C-I and C-Br bonds are generally more susceptible to oxidative addition than C-F bonds. In the case of this compound, a palladium catalyst would likely favor oxidative addition into the C-I bond over the C-Br and C-F bonds, and also over C-H activation. acs.org However, catalyst systems have been developed that can selectively activate C-H bonds in the presence of more reactive C-halogen bonds. researchgate.netbiu.ac.il This selectivity is often achieved by using sterically hindered ligands or specific metal centers that have a lower propensity for oxidative addition.

Table 2: Bond Dissociation Energies and Potential Reactivity

| Bond | Bond Dissociation Energy (kcal/mol) | Potential Reactivity with Transition Metals |

| C-H (Aryl) | ~110 | Activation possible with appropriate catalysts |

| C-F | ~127 | Generally resistant to oxidative addition |

| C-Br | ~81 | Prone to oxidative addition |

| C-I | ~65 | Most prone to oxidative addition |

While ortho-C-H functionalization is the most common, strategies for remote C-H activation (meta and para) have also been developed. rsc.orgrsc.org These methods often employ specialized directing groups that can position the metal catalyst at a distance from the point of attachment. For a substrate like this compound, achieving remote C-H functionalization would likely require the introduction of a suitable directing group.

Diastereoselective C-H activation can be achieved when the substrate contains a chiral center. The directing group can control the stereochemical outcome of the reaction by favoring the approach of the catalyst from one face of the molecule. While this compound is achiral, the principles of diastereoselective C-H activation could be applied to its derivatives containing chiral auxiliaries.

Non-Catalyzed Reaction Mechanisms of Aryl Halides (e.g., Aminations)

Aryl halides can undergo nucleophilic aromatic substitution (SNA_r) reactions, where a nucleophile displaces a halide ion. wikipedia.orgbyjus.com Unlike SN1 and SN2 reactions, the S_NAr mechanism typically proceeds through a two-step addition-elimination pathway. libretexts.orgmasterorganicchemistry.com

For an S_NAr reaction to occur, the aromatic ring must be activated by the presence of strong electron-withdrawing groups (EWGs) positioned ortho and/or para to the leaving group. byjus.comyoutube.com These EWGs stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed upon nucleophilic attack. libretexts.org

The reactivity of the different halogens as leaving groups in S_NAr reactions follows the order F > Cl > Br > I. This is because the rate-determining step is the initial attack of the nucleophile, and the highly electronegative fluorine atom makes the carbon to which it is attached more electrophilic.

Given the substitution pattern, if an uncatalyzed amination were to occur, it would be a complex reaction with multiple potential products due to the presence of three different halogen leaving groups. The reaction could also proceed through a benzyne (B1209423) mechanism under strongly basic conditions, leading to a mixture of regioisomers. youtube.com

Theoretical and Computational Chemistry Studies on 2 Bromo 5 Fluoro 1 Iodo 3 Methylbenzene

Electronic Structure Elucidation and Analysis of Polyhalogenated Benzene (B151609) Derivatives

The electronic structure of an aromatic compound is fundamentally altered by the presence of substituents. In polyhalogenated benzenes, each halogen atom perturbs the electron distribution of the ring through a combination of inductive and resonance effects. The methyl group further contributes through hyperconjugation and inductive effects.

Halogens are more electronegative than carbon, leading to a net withdrawal of electron density from the benzene ring via the sigma (σ) framework (a negative inductive effect, -I). Conversely, they possess lone pairs of electrons that can be donated into the aromatic pi (π) system (a positive resonance effect, +R). For fluorine, chlorine, and bromine, the inductive effect typically outweighs the resonance effect, making them deactivating groups in electrophilic aromatic substitution. For iodine, the two effects are more balanced due to its lower electronegativity and greater polarizability.

Computational methods, such as those based on Density Functional Theory (DFT), can precisely map the electron density, molecular electrostatic potential (MEP), and frontier molecular orbitals (HOMO and LUMO) of 2-bromo-5-fluoro-1-iodo-3-methylbenzene. The MEP, for instance, would reveal the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule. The π-system of the benzene ring is generally a region of negative potential, while positive potentials, known as sigma-holes (σ-holes), are expected on the outer surfaces of the bromine and iodine atoms along the axis of the C-Br and C-I bonds. nih.govresearchgate.net These σ-holes are crucial for understanding halogen bonding, as discussed in section 4.3.1.

The combination of a strongly electron-withdrawing fluorine atom, moderately withdrawing bromine and iodine atoms, and an electron-donating methyl group creates a complex and non-uniform electronic landscape on the aromatic ring. This intricate balance dictates the molecule's reactivity, dipole moment, and intermolecular interaction patterns. nih.govresearchgate.net

Table 1: Illustrative Electronic Properties of Substituents on a Benzene Ring

| Substituent | Inductive Effect | Resonance Effect | Primary Influence |

|---|---|---|---|

| -F | Strongly Withdrawing (-I) | Weakly Donating (+R) | Electron Withdrawing |

| -Br | Moderately Withdrawing (-I) | Weakly Donating (+R) | Electron Withdrawing |

| -I | Weakly Withdrawing (-I) | Weakly Donating (+R) | Weakly Electron Withdrawing |

| -CH3 | Weakly Donating (+I) | Donating (Hyperconjugation) | Electron Donating |

Prediction and Analysis of Reaction Pathways and Energy Barriers

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance of accuracy and computational cost that makes it ideal for studying the mechanisms of complex organic reactions. mdpi.comcam.ac.uk For a molecule like this compound, DFT can be used to model various potential reactions, such as nucleophilic aromatic substitution, metal-catalyzed cross-coupling (e.g., Suzuki or Heck reactions), or lithiation.

By applying DFT, researchers can calculate the geometries and energies of reactants, products, intermediates, and, crucially, the transition states that connect them. rsc.org This allows for the construction of a detailed potential energy surface for a proposed reaction pathway. The difference in energy between the reactants and the highest-energy transition state gives the activation energy, a key determinant of the reaction rate. DFT can therefore be used to predict which of the three different carbon-halogen bonds (C-F, C-Br, C-I) is most likely to react under specific conditions and to explore the regioselectivity of reactions. researchgate.net

The Activation Strain Model (ASM), also known as the Distortion/Interaction Model, is a powerful conceptual tool used to analyze the energy barriers of chemical reactions. researchgate.netwikipedia.orgnih.gov The ASM deconstructs the total energy of a reaction system along the reaction coordinate (ζ) into two components: the activation strain (ΔE_strain) and the interaction energy (ΔE_int). nih.gov

Activation Strain (ΔE_strain): This is the energy required to distort the reactants from their equilibrium geometries into the geometries they adopt at a given point along the reaction coordinate. This term is always positive (destabilizing). nih.gov

Interaction Energy (ΔE_int): This represents the actual interaction (e.g., steric, electrostatic, orbital) between the distorted reactants. This term is typically negative (stabilizing).

The activation barrier (ΔE‡) arises from the interplay between the destabilizing strain and the stabilizing interaction. The transition state occurs at the point along the reaction coordinate where the stabilizing interaction energy overcomes the continuous rise in strain energy. researchgate.net By applying ASM to potential reactions of this compound, chemists can gain deep insight into the factors controlling reactivity. For example, it could be used to understand why a nucleophile preferentially attacks the carbon bonded to iodine versus the one bonded to bromine by analyzing how the strain of deforming the C-X bond and the benzene ring compares with the stabilizing interaction with the incoming nucleophile. acs.orgvu.nl

Table 2: Conceptual Activation Strain Model (ASM) Data for a Hypothetical Nucleophilic Substitution

| Reaction Coordinate | Activation Energy (ΔE‡) | Activation Strain (ΔE‡_strain) | Interaction Energy (ΔE‡_int) |

|---|---|---|---|

| Attack at C-I | Lower | Lower (weaker bond) | More Favorable |

| Attack at C-Br | Higher | Higher (stronger bond) | Less Favorable |

Once a transition state (TS) structure has been located using methods like DFT, it is essential to confirm that it is the correct one for the reaction of interest. A true TS is a first-order saddle point on the potential energy surface, meaning it has exactly one imaginary vibrational frequency corresponding to the motion along the reaction coordinate. However, this alone does not guarantee that the TS connects the desired reactants and products.

Intrinsic Reaction Coordinate (IRC) calculations are performed to verify this connection. uni-muenchen.deprotheragen.aiscm.com An IRC calculation traces the minimum energy path downhill from the TS geometry in both the forward and reverse directions. scm.comnumberanalytics.com A successful IRC calculation will show the reaction pathway leading smoothly from the reactant state, through the transition state, and down to the product state, thus confirming the nature of the TS. researchgate.net This step is a critical validation of any computationally studied reaction mechanism. protheragen.ai

Investigation of Intermolecular Interactions and Noncovalent Forces

Halogen bonding is a highly directional, noncovalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site, such as a lone pair on a nitrogen or oxygen atom or the π-electrons of another aromatic ring. unimi.itnih.gov In this compound, both the iodine and bromine atoms are potential halogen bond donors.

The strength of a halogen bond follows the general trend I > Br > Cl > F, which is related to the size and polarizability of the halogen atom. unimi.it The iodine atom in the target molecule is expected to be the strongest halogen bond donor, followed by the bromine atom. The fluorine atom, being highly electronegative and not very polarizable, does not typically form halogen bonds. The electrophilicity of the σ-hole, and thus the strength of the halogen bond, is enhanced by the presence of electron-withdrawing groups on the aromatic ring. nih.govnih.gov

Computational studies can quantify the strength of these interactions (typically in the range of 2-10 kcal/mol) and confirm their highly directional nature, with the optimal geometry being a near-linear arrangement of the C-X···Nu (where Nu is the nucleophile) atoms. nih.govmdpi.com These interactions are critical in fields like crystal engineering, where they can be used to control the self-assembly of molecules into predictable solid-state architectures, and in drug design, where halogen bonding is increasingly recognized as a key interaction for ligand-protein binding. nih.gov

Table 3: Comparison of Halogen Bonding Potential

| Halogen Atom (X) | Polarizability | Calculated σ-hole V_s,max (kcal/mol) | Relative Halogen Bond Donor Strength |

|---|---|---|---|

| Iodine (I) | High | Most Positive | Strongest |

| Bromine (Br) | Medium | Positive | Intermediate |

| Fluorine (F) | Low | Negative | Negligible |

Note: V_s,max refers to the maximum electrostatic potential on the halogen's surface, a predictor of σ-hole interaction strength. acs.org

Halogen Bonding Interactions: Nature, Strength, and Directionality

Analysis of the σ-Hole and Electrostatic Potential

The concept of the σ-hole is crucial for understanding the behavior of halogenated compounds in intermolecular interactions, particularly halogen bonding. A σ-hole is a region of positive electrostatic potential located on the outermost portion of a covalently bonded halogen atom, opposite to the covalent bond. researchgate.net This positive region arises from the anisotropic distribution of electron density around the halogen.

In the case of this compound, both the iodine and bromine atoms are expected to possess significant σ-holes. The magnitude of the σ-hole generally increases with the polarizability and decreases with the electronegativity of the halogen atom, following the trend I > Br > Cl > F. researchgate.net Consequently, the iodine atom on the benzene ring will feature the most positive σ-hole, making it a potent halogen bond donor. The bromine atom will also have a notable σ-hole, capable of participating in halogen bonding, albeit weaker than that of iodine.

The electrostatic potential surface of this compound would therefore be characterized by localized positive potentials on the outer surfaces of the iodine and bromine atoms, contrasted with a region of negative potential associated with the π-system of the aromatic ring and the electronegative fluorine atom.

Table 1: Predicted σ-Hole Characteristics for Halogens in this compound

| Halogen Atom | Predicted σ-Hole Magnitude | Potential for Halogen Bonding |

| Iodine (I) | Strongest | High |

| Bromine (Br) | Intermediate | Moderate |

| Fluorine (F) | Negligible/Absent | Low/None |

Competition with π-π Stacking and C-H/π Interactions

Aromatic molecules, such as this compound, are known to engage in non-covalent interactions like π-π stacking and C-H/π interactions. rsc.orgstfc.ac.uk These forces play a critical role in the solid-state packing of molecules and their interactions in solution.

π-π stacking involves the face-to-face or offset arrangement of aromatic rings, driven by a combination of electrostatic and dispersion forces. libretexts.org The substituent pattern on this compound, with its mix of electron-withdrawing halogens and an electron-donating methyl group, creates a non-uniform electron distribution within the π-system. This quadrupole moment can lead to favorable offset-stacked or parallel-displaced arrangements with other aromatic rings to minimize electrostatic repulsion and maximize attraction. libretexts.orgnih.gov

Simultaneously, the methyl group on the ring provides C-H bonds that can act as donors for C-H/π interactions. In such an interaction, the partial positive charge on the hydrogen atoms of the methyl group is attracted to the electron-rich π-face of a neighboring aromatic ring.

The presence of strong halogen bond donors (iodine and bromine) on this compound introduces a competitive landscape for intermolecular interactions. The formation of a halogen bond is highly directional and can be stronger than or comparable in strength to π-π stacking and C-H/π interactions. The specific geometry of interaction in a crystal lattice or a molecular assembly will depend on a delicate balance of these competing forces. For instance, a strong halogen bond between the iodine atom of one molecule and a Lewis base on another could dictate the primary packing motif, with weaker π-π or C-H/π interactions playing a secondary, organizing role.

Computational Analysis of Substituent Effects on Reactivity (e.g., Hammett σ Parameters)

The Hammett equation is a widely used tool in physical organic chemistry to quantify the effect of substituents on the reactivity of aromatic compounds. science.gov It relates reaction rates and equilibrium constants for a series of reactions with a set of substituent constants (σ) and a reaction constant (ρ). The Hammett σ parameter for a given substituent reflects its electron-donating or electron-withdrawing nature.

Fluorine (at C5): Fluorine is highly electronegative and is strongly electron-withdrawing through the σ-bond (inductive effect, +σI). However, it can also donate electron density to the π-system through resonance (-σR) due to its lone pairs. For halogens, the inductive effect typically dominates.

Bromine (at C2) and Iodine (at C1): Bromine and iodine are also inductively withdrawing, though less so than fluorine. They are more polarizable and can also exhibit resonance donation.

Methyl (at C3): The methyl group is generally considered to be weakly electron-donating through both inductive effects and hyperconjugation.

Computational methods, such as Density Functional Theory (DFT), can be used to calculate the distribution of electron density, molecular electrostatic potentials, and frontier molecular orbital energies (HOMO and LUMO). These calculations can provide a quantitative measure of the electronic influence of the substituent array. For example, the calculated charge distribution on the aromatic ring can indicate which positions are more susceptible to electrophilic or nucleophilic attack.

By calculating the Hammett σ parameters for the entire substitution pattern, one can predict how this compound would behave in various reactions compared to unsubstituted benzene or other derivatives. The complex interplay of these substituents—three electron-withdrawing halogens and one electron-donating methyl group—makes a simple additive prediction challenging, highlighting the need for sophisticated computational analysis.

Table 2: Qualitative Electronic Effects of Substituents on the Benzene Ring

| Substituent | Position | Inductive Effect | Resonance Effect | Overall Effect |

| Iodine (I) | 1 | Withdrawing | Donating | Withdrawing |

| Bromine (Br) | 2 | Withdrawing | Donating | Withdrawing |

| Methyl (CH₃) | 3 | Donating | Donating | Donating |